molecular formula C7H3ClF3N3 B2809570 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1256793-17-5

7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B2809570
M. Wt: 221.57
InChI Key: VZDQBYYNMBZJMZ-UHFFFAOYSA-N
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Description

“7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Chemical Reactions Analysis

The presence of a fluorine atom and a pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Characterization

The compound 7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine and its derivatives have been extensively studied, primarily focusing on their synthesis, characterization, and potential applications in various fields. For instance, Teixeira et al. (2013) synthesized a series of 1H-pyrazolo[3,4-b]pyridine derivatives to obtain new 1-hydroxybisphosphonates, using spectroscopic data for characterization (Teixeira et al., 2013). Similarly, Vilkauskaitė et al. (2011) and Palka et al. (2014) presented methods for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their oxides, emphasizing the importance of NMR spectroscopic investigations for elucidating their structure (Vilkauskaitė et al., 2011) (Palka et al., 2014).

Anticancer Activity

Several studies have explored the anticancer properties of these compounds. Chavva et al. (2013) prepared novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which showed promising bioactivity against various cancer cell lines (Chavva et al., 2013). Additionally, Nagender et al. (2014) synthesized pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives with notable cytotoxicity against human cancer cell lines (Nagender et al., 2014).

Photophysical Properties

The impact of substituents on the photophysical properties of pyrazolo[3,4-b]pyridine derivatives has also been a subject of research. Patil et al. (2011) analyzed the effect of electron donor and halogen substituents on the fluorescence properties of these compounds, highlighting their potential in fluorescence applications (Patil et al., 2011).

Biomedical Applications

The biomedical applications of pyrazolo[3,4-b]pyridines have been extensively documented. Donaire-Arias et al. (2022) conducted a review on the synthesis and biomedical applications of these compounds, emphasizing their significance in the biomedical field (Donaire-Arias et al., 2022).

Safety And Hazards

Handling of TFMP derivatives should be done in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Use of personal protective equipment is recommended .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-5-3(2-12-14-5)1-4(13-6)7(9,10)11/h1-2H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDQBYYNMBZJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(N=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

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